molecular formula C18H17ClN4O2 B2647317 5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034308-50-2

5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2647317
CAS RN: 2034308-50-2
M. Wt: 356.81
InChI Key: YCIOFKFHICYZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide” is an organic molecule. It is a derivative of pyrazole, a five-membered heterocycle that is considered a pharmacologically important active scaffold . Pyrazole derivatives are known to possess almost all types of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by analytical and spectral methods such as IR, 1H NMR, 13C NMR, and LC-MS . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives exhibit antibacterial, antimycobacterial, and antifungal activities. Researchers have synthesized various imidazole-containing compounds and evaluated their efficacy against different pathogens. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strains .

Antiparasitic Properties

Imidazole-based compounds have shown promise as antiprotozoal agents. Their activity against parasites includes antileishmanial and antimalarial effects. In vitro studies have highlighted the potential of certain imidazole derivatives in combating parasitic infections .

Anti-Inflammatory and Antipyretic Effects

Some imidazole-containing compounds exhibit anti-inflammatory properties. These molecules may modulate immune responses and reduce inflammation. Additionally, imidazoles have been investigated for their antipyretic effects, which could be relevant in managing fever-related conditions .

Antitumor Potential

Researchers have explored imidazole derivatives as potential antitumor agents. These compounds may interfere with cancer cell growth, apoptosis pathways, and angiogenesis. Further studies are needed to elucidate their mechanisms and optimize their efficacy .

Ulcerogenic Activity

Imidazole-based drugs, such as omeprazole and pantoprazole, are commonly used as proton pump inhibitors to treat gastric ulcers. Their ability to reduce gastric acid secretion contributes to ulcer healing .

Other Applications

Beyond the mentioned fields, imidazole derivatives have been investigated for their antioxidant, antiviral, and antidiabetic properties. They also serve as essential building blocks in drug development .

properties

IUPAC Name

5-chloro-2-methoxy-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-23-16(5-6-22-23)13-7-12(9-20-11-13)10-21-18(24)15-8-14(19)3-4-17(15)25-2/h3-9,11H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIOFKFHICYZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.